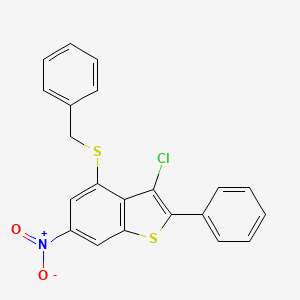![molecular formula C17H13ClN4O2 B11464399 3-(2-chlorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11464399.png)
3-(2-chlorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-クロロベンジル)-6-フェニル-6,7-ジヒドロ-3H-イミダゾ[1,5-b][1,2,4]トリアゾール-2,5-ジオンは、イミダゾ[1,5-b][1,2,4]トリアゾール類に属する複素環式化合物です。この化合物は、抗菌活性、抗癌活性、抗炎症活性など、潜在的な生物活性を持つため、大きな関心を集めています。
2. 製法
合成経路と反応条件
3-(2-クロロベンジル)-6-フェニル-6,7-ジヒドロ-3H-イミダゾ[1,5-b][1,2,4]トリアゾール-2,5-ジオンの合成は、一般的に以下の手順が含まれます。
イミダゾ[1,5-b][1,2,4]トリアゾールコアの形成: コア構造は、4-アミノ-5-(2-クロロベンジル)-4H-1,2,4-トリアゾール-3-チオールとフェナシルブロミドを、炭酸カリウムなどの塩基の存在下、エタノール中で環化反応させることにより合成できます。.
工業生産方法
この化合物の工業生産では、同様の合成経路が用いられる場合がありますが、収率と純度を最適化するために、より大規模な規模で行われます。連続フロー反応器や自動合成プラットフォームを使用することで、生産プロセスの効率性とスケーラビリティを高めることができます。
3. 化学反応解析
反応の種類
3-(2-クロロベンジル)-6-フェニル-6,7-ジヒドロ-3H-イミダゾ[1,5-b][1,2,4]トリアゾール-2,5-ジオンは、さまざまな化学反応を起こします。具体的には、以下のような反応があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化され、対応する酸化誘導体を生成することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて還元反応を行うことができます。
置換: クロロベンジル基は、アミンやチオールなどの求核剤と求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、エタノール。
置換: アミン、チオール、ジメチルホルムアミド(DMF)、高温。
主な生成物
酸化: 官能基が修飾された酸化誘導体。
還元: 酸化状態が変化した還元誘導体。
置換: クロロベンジル基が新しい官能基に置き換わった置換誘導体。
4. 科学研究への応用
3-(2-クロロベンジル)-6-フェニル-6,7-ジヒドロ-3H-イミダゾ[1,5-b][1,2,4]トリアゾール-2,5-ジオンは、科学研究においていくつかの応用があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性と抗癌活性が研究されています。
医学: 感染症や癌の治療のための潜在的な治療薬として使用されています。
産業: 新しい材料や化学試薬の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-6-phenyl-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of an appropriate aldehyde with an amine and a nitrile.
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Final Assembly: The imidazole and triazole rings are then fused together through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors to carry out the condensation and cyclization reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-[(2-Chlorophenyl)methyl]-6-phenyl-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-[(2-Chlorophenyl)methyl]-6-phenyl-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of new materials with unique electronic or optical properties.
作用機序
3-(2-クロロベンジル)-6-フェニル-6,7-ジヒドロ-3H-イミダゾ[1,5-b][1,2,4]トリアゾール-2,5-ジオンの作用機序は、特定の分子標的と経路との相互作用を伴います。
分子標的: この化合物は、微生物の増殖や癌細胞の増殖に関与する酵素や受容体を標的とする可能性があります。
経路: DNA合成、タンパク質合成、細胞シグナル伝達経路を阻害することで、微生物の増殖を阻害したり、癌細胞の死滅を誘導したりする可能性があります。
類似化合物との比較
類似化合物
独自性
3-(2-クロロベンジル)-6-フェニル-6,7-ジヒドロ-3H-イミダゾ[1,5-b][1,2,4]トリアゾール-2,5-ジオンは、クロロベンジル基とフェニル基の両方が存在するという独特の構造的特徴を持つため、独特の化学反応性と潜在的な生物活性を示します。
特性
分子式 |
C17H13ClN4O2 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-6-phenyl-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C17H13ClN4O2/c18-14-9-5-4-6-12(14)10-21-16(23)19-15-11-20(17(24)22(15)21)13-7-2-1-3-8-13/h1-9H,10-11H2 |
InChIキー |
BYPMTFKNFDWHOU-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC(=O)N(N2C(=O)N1C3=CC=CC=C3)CC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanehydrazide](/img/structure/B11464318.png)
![N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}propanamide](/img/structure/B11464321.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B11464326.png)
![3-(3-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11464334.png)

![9-(3-methoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B11464339.png)
![6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11464347.png)
![4-(furan-2-yl)-14,14-dimethyl-8-prop-2-enyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B11464353.png)
![6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11464363.png)
![3-[(1-Benzoylpiperidin-4-yl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11464369.png)

![ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11464388.png)
![4-{[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-[(propan-2-ylideneamino)oxy]butan-1-one](/img/structure/B11464392.png)
![4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}benzamide](/img/structure/B11464398.png)
